molecular formula C7H7NO3 B1347064 2-Hydroxy-6-methylnicotinic acid CAS No. 38116-61-9

2-Hydroxy-6-methylnicotinic acid

Cat. No. B1347064
CAS RN: 38116-61-9
M. Wt: 153.14 g/mol
InChI Key: XRIHTJYXIHOBDQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylnicotinic acid, also known as HMANA, is a carboxylic acid derivative of niacin (vitamin B3) that has attracted scientific interest due to its potential applications in various fields such as medicine, agriculture, and materials science. It is a solid substance with a light orange to yellow to green powder to crystal appearance .


Synthesis Analysis

New transition metal complexes of 2-Hydroxy-6-methylnicotinic acid (H26MnicO) Na2[M(H6MnicO)2Cl2] (M = Co, Ni, and Cu) have been prepared by microwave irradiation method . This technique offers advantages such as shorter reaction times, higher yields, and improved selectivity .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-6-methylnicotinic acid is C7H7NO3, and its molecular weight is 153.14 . In the transition metal complexes, 2-Hydroxy-6-methylnicotinate coordinates through O,O-chelation to the transition metal(II) ions to form octahedral complexes .


Chemical Reactions Analysis

2-Hydroxy-6-methylnicotinic acid has been used to prepare new transition metal complexes through microwave-assisted synthesis . The ligand design plays a crucial role in determining the coordination properties of these metal complexes .


Physical And Chemical Properties Analysis

2-Hydroxy-6-methylnicotinic acid is a solid substance at 20 degrees Celsius . The melting point is between 235.0 and 240.0 degrees Celsius .

Scientific Research Applications

Antibacterial Properties

2-Hydroxy-6-methylnicotinic acid (H26MnicO) has been studied for its antibacterial properties. Research involving new transition metal complexes of H26MnicO showed its effectiveness against various bacteria, including Escherichia coli, Staphylococcus aureus, and Bascillus subtilis. The study highlighted the potential of H26MnicO in developing antibacterial agents (Verma & Bhojak, 2018).

Enzymatic Activity and Biotransformation

H26MnicO is also significant in the field of enzymatic activity and biotransformation. Research involving the bacterial strain Ralstonia/Burkholderia sp. demonstrated the use of 6-methylnicotinate-2-oxidoreductase to yield H26MnicO through biotransformation. This study opened avenues for the microbial production of various hydroxylated heterocyclic carboxylic acid derivatives, expanding the scope of microbial biotransformation in industrial and pharmaceutical applications (Tinschert et al., 2000).

Magnetic Properties and Coordination Chemistry

In coordination chemistry, H26MnicO plays a crucial role in understanding magnetic properties. A study focusing on compounds derived from H26MnicO with first-row transition metal ions revealed significant insights into structural and magnetic diversity. This research is fundamental for advancing knowledge in materials science and magnetic property analysis (Razquin-Bobillo et al., 2022).

Photodissociation and Gas-Phase Structure Analysis

H26MnicO is also instrumental in the study of gas-phase structures of hydroxynicotinic acids. Infrared multiple-photon dissociation spectroscopy of deprotonated H26MnicO provided insights into the tautomerization of N-heterocyclic compounds, crucial for understanding chemical processes in the gas phase (van Stipdonk et al., 2014).

Applications in Solid-State Chemistry

In solid-state chemistry, H26MnicO has been used to explore the structural characteristics of lanthanide complexes. Studies on lanthanide complexes with H26MnicO revealed unique crystal structures and properties, contributing significantly to the field of inorganic and materials chemistry (Guo et al., 2012).

Safety And Hazards

2-Hydroxy-6-methylnicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIHTJYXIHOBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191527
Record name 2-Hydroxy-6-methylpyridine-3-carboxylic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-methylpyridine-3-carboxylic acid

CAS RN

38116-61-9
Record name 2-Hydroxy-6-methylnicotinic acid
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Record name 6-Methyl-2-pyridone-3-carboxylic acid
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Record name 38116-61-9
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Record name 2-Hydroxy-6-methylpyridine-3-carboxylic acid
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Record name 2-hydroxy-6-methylpyridine-3-carboxylic acid
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Record name 6-METHYL-2-PYRIDONE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Tinschert, A Kiener, K Heinzmann, A Tschech - Archives of microbiology, 1997 - Springer
… methylnicotinic acid or 2-hydroxy-6-methylnicotinic acid as the … This result and the fact that 2-hydroxy-6methylnicotinic acid … methylnicotinic acid to 2-hydroxy-6-methylnicotinic acid is not …
Number of citations: 28 link.springer.com
M Ueda, R Sashida - Journal of Molecular Catalysis B: Enzymatic, 1998 - Elsevier
… acid and 2-hydroxy-6-methylnicotinic acid to the medium … , accumulation of 2-hydroxy-6-methylnicotinic acid along with … 6-methylnicotinic acid to 2-hydroxy-6-methylnicotinic acid by the …
Number of citations: 18 www.sciencedirect.com
SK Verma, N Bhojak - 2018 - academia.edu
… Synthesis of 2-hydroxy-6-methylnicotinic acid and its complexes with Mn (II) has been carried … The synthesis of 2-hydroxy-6methylnicotinic acid by this green method is a first report. A …
Number of citations: 3 www.academia.edu
SK VERMA, N BHOJAK - researchgate.net
… The significant infrared absorption frequencies for 2-Hydroxy-6-methylnicotinic acid and its metal complexes are reported in the Table-2. The strong band at 1730 cm-1, in ligand, …
Number of citations: 2 www.researchgate.net
A Tinschert, A Tschech, K Heinzmann… - Applied microbiology and …, 2000 - Springer
… The production of 2-hydroxynicotinic acid and 2-hydroxy-6methylnicotinic acid has been demonstrated for three bacterial strains: the strain used in the present study (strain DSM 6920, …
Number of citations: 32 link.springer.com
L Razquin-Bobillo, O Pajuelo-Corral, B Artetxe… - Dalton …, 2022 - pubs.rsc.org
… in mind, and in a continuous quest for novel ligands able to trigger magnetic properties, the present work is an attempt to explore the potential of the 2-hydroxy-6-methylnicotinic acid (…
Number of citations: 5 pubs.rsc.org
S Adhikari, A Sahana, B Kumari, D Ganguly… - New Journal of …, 2016 - pubs.rsc.org
… 1 Crystal structure of 2-hydroxy-6-methylnicotinic acid (L1) with 1-D network of inter-molecular N–H⋯O hydrogen bonds shown as green dashed lines. The N–H⋯O intra-molecular …
Number of citations: 7 pubs.rsc.org
H Yamada, H TOBIKI, K JIMPO, K GOODA… - The Journal of …, 1983 - jstage.jst.go.jp
… 5R with an Acid Chloride (Method C) Synthesis of Cephalosporins 6d and 6h: To an ice-cooled solution of 3-hydroxypicolinic acid (3.38 mmole) or 2-hydroxy-6-methylnicotinic acid (…
Number of citations: 11 www.jstage.jst.go.jp
MN Naik, RB Jackson, J Stokes, RJ Swaby - Soil Biology and Biochemistry, 1972 - Elsevier
Attempts have been made to correlate the chemical structure of 38 pyridine derivatives, including two herbicides, picloram (Tordon) and Daxtron and a nitrification inhibitor (N-Serve), …
Number of citations: 38 www.sciencedirect.com
JG Wooley, MK Murphy, HW Bond… - The Journal of …, 1952 - journals.aai.org
Bacteriophages offer a comparatively simple means of studying the effect of chemical compounds on the multiplication of viruses. Many substances have been found capable of …
Number of citations: 15 journals.aai.org

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